molecular formula C18H22O2 B1202539 5,7,11,13-Octadecatetrayne-1,18-diol CAS No. 76379-67-4

5,7,11,13-Octadecatetrayne-1,18-diol

Katalognummer: B1202539
CAS-Nummer: 76379-67-4
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: DXLYLRZSEWFXDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,7,11,13-Octadecatetrayne-1,18-diol, also known as 5,7,11,13-Octadecatetrayne-1,18-diol, is a useful research compound. Its molecular formula is C18H22O2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7,11,13-Octadecatetrayne-1,18-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7,11,13-Octadecatetrayne-1,18-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

76379-67-4

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

octadeca-5,7,11,13-tetrayne-1,18-diol

InChI

InChI=1S/C18H22O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-2,11-18H2

InChI-Schlüssel

DXLYLRZSEWFXDB-UHFFFAOYSA-N

SMILES

C(CCO)CC#CC#CCCC#CC#CCCCCO

Kanonische SMILES

C(CCO)CC#CC#CCCC#CC#CCCCCO

Andere CAS-Nummern

76379-67-4

Synonyme

5,7,11,13-octadecatrayne-1,18-diol
OCTD

Herkunft des Produkts

United States
Foundational & Exploratory

Topochemical Polymerization Mechanism of Octadecatetrayne Diols: A Technical Blueprint for Solid-State Synthesis of Conjugated Polyenynes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly ordered, fully conjugated polyenynes has historically been bottlenecked by the poor solubility and high reactivity of polyyne precursors. Octadecatetrayne diols represent a breakthrough class of monomers that overcome these limitations through topochemical polymerization —a solid-state reaction governed entirely by the crystal lattice geometry rather than intrinsic chemical reactivity. This whitepaper deconstructs the mechanistic causality, crystallographic prerequisites, and self-validating experimental workflows required to successfully polymerize these complex tetrayne architectures.

Mechanistic Principles of Topochemical Polymerization

Geometric Prerequisites and Schmidt’s Postulates

Topochemical polymerization is dictated by the spatial pre-organization of monomers within a crystal lattice. According to Schmidt’s postulates, a successful solid-state polymerization minimizes translational energy by requiring specific packing parameters[1]. For octadecatetrayne diols, the tetrayne cores must align parallel to one another with strict geometric tolerances:

  • Stacking Distance ( d ): The translational distance between adjacent monomers must be approximately 4.9 Å .

  • Tilt Angle ( θ ): The angle between the tetrayne axis and the stacking axis must be ~45° .

  • Reaction Distance ( R ): The distance between the reacting carbon atoms (C1 and C4') of neighboring molecules must be within van der Waals contact, typically ~3.5 Å [1].

The 1,4-Addition Pathway in Tetraynes

While a tetrayne theoretically possesses multiple reactive sites (allowing for 1,4-, 1,6-, or 1,8-addition), the geometric constraints of the crystal lattice overwhelmingly favor 1,4-topochemical addition [2].

Causality: 1,8-addition would require a massive lattice contraction that exceeds the elastic limits of the crystal, leading to mechanical shattering. Conversely, 1,4-addition requires minimal atomic displacement. The reaction couples the C1 and C4 carbons of the tetrayne moiety, yielding a highly ordered polydiacetylene (PDA) backbone characterized by alternating double, single, and triple bonds[3]. The unreacted triple bonds (C5–C8) are extruded as conjugated butadiynyl (diyne) side chains, significantly increasing the π -electron density of the resulting polymer[2].

Mechanism Monomer Octadecatetrayne Diol (Monomer) Lattice H-Bonded Lattice (Pre-organization) Monomer->Lattice Self-Assembly (d ≈ 4.9 Å, θ ≈ 45°) Initiation Radical/Carbene Initiation Lattice->Initiation UV (254 nm) or Heat (60°C) Propagation 1,4-Topochemical Addition Initiation->Propagation C1-C4' Coupling Polymer Polydiacetylene (Diyne Side-Chains) Propagation->Polymer Lattice Contraction

Figure 1: Mechanistic pathway of 1,4-topochemical polymerization in octadecatetrayne diols.

Crystallographic Engineering & Pre-organization

The success of the 1,4-addition relies entirely on the terminal hydroxyl (-OH) groups of the octadecatetrayne diol. These end-groups act as structural anchors. Through extensive intermolecular hydrogen bonding, the diol groups form a rigid, continuous 2D network[4].

Causality: The aliphatic spacer (the methylene units between the diol and the tetrayne core) acts as a flexible "hinge." As the terminal diols lock into their hydrogen-bonded network, the hinge forces the rigid tetrayne core to tilt at the required 45° angle to minimize steric clashing. Without these strong, directional end-group interactions (or analogous host-guest halogen bonding strategies), the tetrayne monomers would pack isotropically, resulting in disordered oligomerization upon irradiation[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the polymerization of octadecatetrayne diols must be executed as a self-validating workflow. Each step contains a built-in analytical checkpoint.

Step-by-Step Methodology
  • Monomer Synthesis & Purification: Synthesize the octadecatetrayne diol via Glaser-Hay oxidative coupling of the corresponding terminal nonadiynol precursors.

    • Causality: Trace metal catalysts or chemical impurities act as lattice defect sites, which prematurely terminate radical propagation during polymerization. Monomers must be recrystallized to >99.9% purity.

  • Controlled Crystallization: Dissolve the monomer in a mixed solvent system (e.g., hexanes/ethyl acetate, 3:1 v/v) and allow for slow evaporation at 4 °C in the dark.

    • Causality: Rapid precipitation kinetically traps the monomer in polymorphic states. Slow growth under thermodynamic control ensures the diol end-groups establish the necessary long-range hydrogen-bonded network.

  • Crystallographic Validation (Checkpoint 1): Perform Single-Crystal X-Ray Diffraction (SC-XRD) on a representative crystal.

    • Self-Validation: Calculate the stacking distance ( d ). If d≤5.0 Å, proceed to polymerization. If d>5.0 Å, the batch is disordered and must be recrystallized. Proceeding with poorly packed crystals yields amorphous, insoluble waste[5].

  • Solid-State Polymerization: Irradiate the validated crystals with 254 nm UV light at -20 °C for 2 hours, followed by thermal annealing at 60 °C for 12 hours.

    • Causality: UV light initiates the reaction by generating transient alkynyl carbenes or biradicals[6]. Sub-ambient initiation prevents thermal buildup that could shatter the monomer crystal. Subsequent thermal annealing drives the kinetic propagation of the polymer chain through the lattice.

  • In situ Spectroscopic Monitoring (Checkpoint 2): Monitor the reaction using solid-state Raman spectroscopy.

    • Self-Validation: Track the depletion of the monomeric νC≡C​ band and the emergence of the conjugated polymeric νC=C​ and νC≡C​ bands. A complete color transition from colorless to deep red/black serves as a macroscopic indicator of extended conjugation[5].

Workflow Synthesis 1. Monomer Synthesis (Glaser-Hay Coupling) Crystallization 2. Controlled Crystallization (Slow Evaporation) Synthesis->Crystallization XRD 3. Single-Crystal XRD (Verify Packing Parameters) Crystallization->XRD XRD->Crystallization Disordered (Recrystallize) Polymerization 4. Solid-State Polymerization (UV/Thermal) XRD->Polymerization Packing Confirmed (d < 5.0 Å) Characterization 5. in situ Characterization (Raman, ssNMR, UV-Vis) Polymerization->Characterization Color Transition (Colorless to Red/Blue)

Figure 2: Self-validating experimental workflow for solid-state polyenyne synthesis.

Quantitative Data & Structural Parameters

The following table summarizes the critical crystallographic and spectroscopic parameters required to validate the topochemical polymerization of octadecatetrayne diols. Deviations from these ideal values directly indicate a failure in lattice engineering.

ParameterIdeal Value for 1,4-AdditionOctadecatetrayne Diol (Typical)Consequence of Deviation
Stacking Distance ( d ) ~4.9 Å4.85 – 5.10 Å d>5.2 Å prevents π -orbital overlap; no polymerization occurs.
Tilt Angle ( θ ) ~45°43° – 47°Alters the reaction distance ( R ), leading to disordered oligomers.
Reaction Distance ( R ) ~3.5 Å3.4 – 3.6 Å R>4.0 Å requires excessive lattice contraction, shattering the crystal.
Raman νC≡C​ Shift 2260 cm −1 (Monomer)~2100 cm −1 (Polymer)Incomplete shift indicates partial conversion or lattice defects.
Macroscopic Phase Colorless CrystalDeep Red / Black CrystalLack of color change indicates failure of backbone conjugation.

Conclusion

The topochemical polymerization of octadecatetrayne diols is a masterclass in crystal engineering. By harnessing the hydrogen-bonding capabilities of terminal diol groups, researchers can force highly reactive tetrayne cores into a strict geometric alignment ( d≈4.9 Å, θ≈45∘ ). This pre-organization dictates a highly specific 1,4-addition mechanism, yielding fully conjugated, defect-free polyenynes with pendant diyne side chains. Strict adherence to the self-validating protocols outlined in this guide—specifically the SC-XRD checkpoint—is mandatory for translating these monomers into functional carbon-rich materials for nonlinear optics and advanced therapeutics.

References

  • Tykwinski, R. R., et al. "Schematic crystal packing for several modes of octatetrayne topochemical polymerization." ResearchGate / Advanced Materials, 2019. 1

  • Freitag, M., DeCicco, R. C., Black, A., et al. "Polymerization Studies of Diiodohexatriyne and Diiodooctatetrayne Cocrystals." Macromolecules, 2019, 52(22).

  • Komov, E. V., et al. "Topochemical polymerization in microparticles of crystalline triazine-based monomers: Study by conventional and ultra-fast chip calorimetry." Thermochimica Acta, 2023, 728(15):179577.

  • Goroff, N. S., et al. "Exploiting Unsaturated Carbon–Iodine Compounds for the Preparation of Carbon-Rich Materials." Accounts of Chemical Research, 2019.

  • Choi, T.-L., et al. "Cascade Polymerization via Controlled Tandem Olefin Metathesis/Metallotropic 1,3-Shift Reactions for the Synthesis of Fully Conjugated Polyenynes." Journal of the American Chemical Society, 2017.

Sources

Methodological & Application

Application Notes & Protocols: A Practical Guide to the Glaser-Hay Coupling for Octadecatetrayne Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Polyyne Synthesis via Glaser-Hay Coupling

The Glaser-Hay coupling reaction stands as a cornerstone in the synthesis of symmetric 1,3-diynes, a structural motif of significant interest in materials science, medicinal chemistry, and nanotechnology.[1][2] First described by Carl Glaser in 1869 and later refined by Allan S. Hay, this copper-catalyzed oxidative homocoupling of terminal alkynes offers a direct and efficient pathway to conjugated polyynes.[1][3][4] The Hay modification, which utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, is particularly advantageous due to its versatility and milder reaction conditions under an aerobic atmosphere.[1][5][6]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of octadecatetrayne, a C18 conjugated polyyne, via the Glaser-Hay coupling of a suitable C9 terminal alkyne precursor. The protocols and insights presented herein are tailored for researchers and professionals engaged in the synthesis of complex organic molecules, with a focus on the practical aspects and mechanistic rationale behind the experimental design.

Mechanism and Rationale: A Self-Validating Approach to Octadecatetrayne Synthesis

The successful synthesis of octadecatetrayne via the Glaser-Hay coupling hinges on a fundamental understanding of its reaction mechanism. This knowledge empowers the researcher to make informed decisions and troubleshoot effectively. The catalytic cycle can be dissected into three primary stages:

  • Formation of the Copper(I) Acetylide: The reaction is initiated by the deprotonation of the terminal alkyne by a base, facilitated by the copper(I) catalyst, to form a copper(I) acetylide intermediate.[1] The choice of base is critical; tertiary amines like TMEDA are highly effective as they also serve as a ligand, solubilizing the copper catalyst and enhancing its reactivity.[1]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide then undergo oxidative coupling to forge the new carbon-carbon bond of the 1,3-diyne product, with the concomitant reduction of two Cu(I) ions to Cu(0).[1]

  • Catalyst Regeneration: Molecular oxygen, typically from the air, serves as the terminal oxidant, reoxidizing the inactive Cu(0) back to the catalytically active Cu(I) state, thus completing the catalytic cycle.[1][7]

This mechanistic understanding informs the selection of each component in the reaction, ensuring a self-validating protocol where each step is designed for optimal efficiency and yield.

Glaser_Hay_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Conditions R_C_CH 2 R-C≡CH Cu_I_acetylide 2 R-C≡C-Cu(I) R_C_CH->Cu_I_acetylide + 2 Cu(I) - 2 H+ Diyne R-C≡C-C≡C-R Cu_I_acetylide->Diyne Oxidative Coupling Cu_0 2 Cu(0) Diyne->Cu_0 + 2 Cu(0) Cu_I 2 Cu(I) Cu_0->Cu_I + 1/2 O₂ + 2 H+ Catalyst Cu(I) Source (e.g., CuCl) Catalyst->Cu_I Base_Ligand Base/Ligand (e.g., TMEDA) Base_Ligand->R_C_CH Deprotonation Oxidant Oxidant (Air/O₂) Oxidant->Cu_0 Reoxidation Solvent Solvent (e.g., Acetone)

Figure 1: Catalytic cycle of the Glaser-Hay coupling reaction.

Experimental Protocol: Synthesis of Octadecatetrayne

This protocol details the homocoupling of 1,8-nonadiyne to yield octadeca-1,8,10,17-tetrayne. The choice of a C9 precursor allows for a direct and efficient synthesis of the target C18 polyyne.

Materials:

  • 1,8-Nonadiyne (1.0 mmol, 118 mg)

  • Copper(I) chloride (CuCl) (0.1 mmol, 9.9 mg, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 139 mg, 1.5 eq)

  • Acetone (15 mL)

  • Saturated aqueous solution of ammonium chloride

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system for chromatography

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add copper(I) chloride (9.9 mg, 0.1 mmol).

  • Reagent Addition: Add acetone (15 mL) to the flask, followed by 1,8-nonadiyne (118 mg, 1.0 mmol) and TMEDA (139 mg, 1.2 mmol).

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature. The flask should be open to the atmosphere (or equipped with a balloon of air) to ensure a sufficient supply of oxygen. The reaction progress should be monitored by TLC. A color change from a colorless or pale yellow solution to a greenish-blue is typically observed.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent) until the starting material is consumed (typically 4-8 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure octadecatetrayne.

Experimental_Workflow start Start setup 1. Reaction Setup Add CuCl to flask start->setup reagents 2. Reagent Addition Add acetone, 1,8-nonadiyne, and TMEDA setup->reagents reaction 3. Reaction Execution Stir vigorously at RT under air reagents->reaction monitoring 4. TLC Monitoring Check for consumption of starting material reaction->monitoring monitoring->reaction Incomplete workup 5. Workup Quench with aq. NH₄Cl monitoring->workup Reaction Complete extraction 6. Extraction Extract with diethyl ether workup->extraction wash_dry 7. Washing & Drying Wash with brine, dry over Na₂SO₄ extraction->wash_dry purification 8. Purification Concentrate and purify by column chromatography wash_dry->purification end End Pure Octadecatetrayne purification->end

Figure 2: Experimental workflow for the synthesis of octadecatetrayne.

Data Presentation: Quantitative Parameters for Reproducibility

For successful and reproducible synthesis, careful control of quantitative parameters is essential. The following table summarizes the key parameters for the synthesis of octadecatetrayne.

ParameterValueRationale
Substrate 1,8-NonadiyneC9 terminal alkyne for direct C18 polyyne synthesis.
Catalyst Copper(I) Chloride (CuCl)A common and effective Cu(I) source for the Glaser-Hay coupling.[1]
Catalyst Loading 10 mol%A typical catalytic amount that provides a good balance between reaction rate and cost.
Ligand/Base TMEDAActs as both a base to deprotonate the alkyne and a ligand to solubilize the copper catalyst.[1][8]
Ligand/Base Stoichiometry 1.2 equivalentsA slight excess ensures complete deprotonation and complexation with the copper catalyst.
Solvent AcetoneA versatile solvent in which the Cu-TMEDA complex is soluble.[3]
Oxidant Air (O₂)A green and readily available oxidant for catalyst regeneration.[6][7]
Temperature Room TemperatureMild conditions are generally sufficient for the Hay modification.[1][3]
Reaction Time 4-8 hoursTypical duration for the completion of the coupling, should be monitored by TLC.
Expected Yield 70-90%Based on literature for similar homocoupling reactions.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Inadequate Oxygen: Ensure the reaction is open to the air or a balloon of air is attached. The reaction is often oxygen-limited.[9] Vigorous stirring increases the surface area for gas exchange.[9]

    • Inactive Catalyst: Use fresh, high-purity CuCl. Old or oxidized catalyst will be ineffective.

    • Wet Reagents/Solvent: While not strictly an anhydrous reaction, excessive water can be detrimental. Using dry solvents is good practice.

  • Formation of Side Products:

    • Polymerization: At higher concentrations, polymerization can become a competing side reaction. Adhering to the recommended solvent volume is important.

    • Incomplete Reaction: If the reaction stalls, a small additional charge of catalyst might be beneficial, although ensuring adequate oxygen supply is the first step.

Conclusion: A Robust Protocol for Polyyne Synthesis

The Glaser-Hay coupling is a powerful and reliable method for the synthesis of symmetrical diynes and polyynes like octadecatetrayne. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product under mild and environmentally friendly conditions. This guide provides a solid foundation for the successful application of this important transformation in the synthesis of advanced materials and complex organic molecules.

References

  • Development of optimized conditions for Glaser-Hay bioconjugations - PMC. (n.d.).
  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis - PMC. (n.d.).
  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2025, June 2). ACS Publications.
  • Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes - PMC. (2019, August 9).
  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
  • “Golden Age” of Homogeneous Catalytic Chemistry of Alkynes: Oxidative Тransformations of Alkynes. Review. (2025, September 10). ResearchGate.
  • Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes: Selective Synthesis of Unsymmetrical 1,3-Diynes. (2014, September 3). Journal of the American Chemical Society.
  • Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. (2008, December 24). Organic Letters.
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC. (n.d.).
  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols. (n.d.). Benchchem.
  • Development of Solid-Supported Glaser–Hay Couplings. (2014, March 18). ACS Combinatorial Science.
  • An Aromatic Glaser-Hay Reaction - PMC. (n.d.).
  • Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. (2021, August 20). ACS Organic & Inorganic Au.
  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. (n.d.). ResearchGate.
  • Glaser coupling. (n.d.). Wikipedia.
  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2019, May 31). Semantic Scholar.
  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. (2016, November 30). The Journal of Organic Chemistry.
  • Glaser-Hay Coupling. (n.d.). SynArchive.
  • Polyyne. (n.d.). Wikipedia.
  • Recent advances and applications of Glaser coupling employing greener protocols. (2014, June 26).
  • Glaser- Hay coupling reaction in the presence of effective 2D magnetic nanocatalyst for the preparation of 1, 3-diynes. (n.d.). Chemistry Researches.
  • Glaser Coupling Reaction without Organic Solvents and Bases under Near-critical Water Conditions. (2026, February 27). ResearchGate.
  • Recent advances and applications of Glaser coupling employing greener protocols. (2014, May 28). RSC Publishing.

Sources

Application Note & Protocol: Fabricating Polydiacetylene Thin Films Using 5,7,11,13-Octadecatetrayne-1,18-diol for Advanced Sensing Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Polydiacetylenes (PDAs) represent a remarkable class of conjugated polymers renowned for their distinct chromogenic properties. Upon exposure to specific stimuli, they undergo a vivid colorimetric transition from blue to red, a feature that has positioned them as ideal candidates for developing low-cost, high-sensitivity sensors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of PDA thin films using the novel, symmetric monomer 5,7,11,13-octadecatetrayne-1,18-diol . We will explore the foundational principles of topochemical polymerization, detail step-by-step protocols for thin film fabrication via the Langmuir-Blodgett technique and solution-phase self-assembly, and outline essential characterization methods to validate film quality and functionality.

Scientific Foundation: The "Why" of Polydiacetylene Thin Films

Polydiacetylenes are unique because they are synthesized in the solid state from a crystalline monomer lattice. This process, known as topochemical polymerization, requires the diacetylene monomers to be precisely aligned, with a specific tilt angle (approx. 45°) and spacing (< 5 Å) between adjacent molecules.[1] This alignment allows for a 1,4-addition reaction to propagate through the crystal upon initiation by UV light (typically 254 nm), forming a highly conjugated polymer backbone of alternating ene-yne bonds (= and ≡).[1]

The resulting polymer exists in a low-energy, deep blue state characterized by a planar, fully-conjugated backbone with a strong absorbance maximum around 640-650 nm.[2][3] This planarity, however, is metastable.[2] External stimuli—such as heat (thermochromism), mechanical stress (mechanochromism), or the binding of an analyte—can introduce strain on the polymer's side chains. This strain disrupts the π-orbital overlap along the backbone, causing it to twist and shorten the effective conjugation length. The result is a shift in the polymer's electronic structure, leading to the emergence of a higher-energy, thermodynamically stable red phase, which is often fluorescent and has an absorbance maximum around 540 nm.[2][4] This dramatic and often naked-eye-detectable blue-to-red color transition is the core principle behind PDA-based sensors.

The choice of monomer is critical. While diacetylenes with carboxylic acid headgroups are common, the focus of this guide, 5,7,11,13-octadecatetrayne-1,18-diol , offers distinct advantages. Its symmetric diol structure provides two hydrophilic hydroxyl (-OH) headgroups, influencing its self-assembly behavior at interfaces and offering dual sites for subsequent chemical functionalization, which is highly desirable for creating specific and robust biosensors.

Monomer & Reagent Overview: 5,7,11,13-Octadecatetrayne-1,18-diol

While extensive literature on 5,7,11,13-octadecatetrayne-1,18-diol is not widely available, its fabrication into thin films can be effectively guided by principles established for other long-chain diacetylene alcohols and amphiphiles. The fundamental chemistry of its diacetylene groups and the amphiphilic nature imparted by the terminal hydroxyl groups govern its behavior.

PropertyValue (Predicted/Typical)Causality & Significance
Chemical Formula C₁₈H₂₂O₂The long hydrocarbon chain provides the necessary van der Waals forces for ordered self-assembly.
Molecular Weight 270.37 g/mol Influences solubility and surface pressure characteristics in Langmuir films.
Structure HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OHSymmetrical structure with two diacetylene units and terminal hydroxyl groups. This symmetry can promote well-ordered packing.
Headgroup Hydroxyl (-OH)The polar hydroxyl groups provide hydrophilicity, enabling amphiphilic self-assembly and serving as reactive sites for functionalization.
Spreading Solvent ChloroformA volatile, non-polar solvent is required to dissolve the monomer and spread evenly on an aqueous subphase without disrupting the monolayer.

Fabrication Methodology I: The Langmuir-Blodgett (LB) Technique

The Langmuir-Blodgett (LB) method is a powerful technique for creating highly ordered, quasi-crystalline thin films with precise control over thickness and molecular orientation.[5][6] It involves forming a monolayer of amphiphilic molecules at the air-water interface and subsequently transferring it layer by layer onto a solid substrate.

Workflow for Langmuir-Blodgett Film Fabrication

prep Step 1: Preparation spread Step 2: Spreading Monomer compress Step 3: Monolayer Compression spread->compress Allow Solvent Evaporation (15-20 min) transfer Step 4: Film Deposition compress->transfer Compress Barriers to Target Surface Pressure (e.g., 15-25 mN/m) polymerize Step 5: UV Polymerization transfer->polymerize Dip Substrate Vertically (e.g., 2-5 mm/min) characterize Step 6: Characterization polymerize->characterize Expose to 254 nm UV Light prep_sol Prepare 0.4 mg/mL Monomer in Chloroform prep_sub Clean Substrate & Fill Trough with Ultrapure Water

Caption: Workflow for PDA thin film fabrication using the Langmuir-Blodgett technique.

Detailed Protocol for LB Film Deposition

A. Materials & Equipment:

  • 5,7,11,13-octadecatetrayne-1,18-diol monomer

  • Chloroform (spectroscopic grade)

  • Ultrapure water (resistivity > 18 MΩ·cm)

  • Langmuir-Blodgett trough with movable barriers and surface pressure sensor

  • Hydrophilic substrates (e.g., glass slides, silicon wafers, quartz)

  • Microsyringe (e.g., Hamilton syringe)

  • UV lamp (254 nm)

B. Protocol Steps:

  • Substrate & Trough Preparation:

    • Causality: Substrate cleanliness is paramount for uniform film deposition. Any organic residue will create defects.

    • Clean substrates rigorously (e.g., piranha solution for silicon/glass, followed by thorough rinsing with ultrapure water and drying under nitrogen).

    • Clean the LB trough meticulously with chloroform, then acetone, and finally rinse extensively with ultrapure water.

    • Fill the trough with ultrapure water. Allow the temperature to stabilize (typically 20-22°C).

  • Monomer Solution Preparation:

    • Prepare a spreading solution of the diol monomer in chloroform at a concentration of approximately 0.4-0.5 mg/mL.[7]

    • Causality: Concentrations that are too high can lead to the formation of aggregates on the water surface instead of a uniform monolayer.[7]

  • Spreading & Monolayer Formation:

    • Aspirate the monomer solution with the microsyringe.

    • Carefully and slowly deposit droplets of the solution onto the water surface at various points.

    • Causality: Dropwise addition allows the volatile chloroform to spread and evaporate, leaving the amphiphilic diol molecules to self-organize at the air-water interface, with their hydrophilic -OH groups in the water and hydrophobic tails in the air.

    • Wait for 15-20 minutes to ensure complete evaporation of the solvent.

  • Isotherm Measurement & Film Compression:

    • Begin compressing the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 cm²/min).

    • Record the surface pressure as a function of the area per molecule. This generates a pressure-area isotherm, a unique signature of the monolayer's phase behavior.

    • Causality: The isotherm reveals different phases: a gas-like phase at low pressure, a liquid-expanded phase, a liquid-condensed phase, and finally a solid (collapsed) phase. For topochemical polymerization, the molecules must be in a densely packed, ordered state, typically found in the liquid-condensed or solid phase just before collapse.

    • From the isotherm, identify the target surface pressure for deposition. For diacetylene alcohols, this is often in the range of 15-25 mN/m.

  • Substrate Deposition:

    • Hold the monolayer at the target surface pressure.

    • Immerse the hydrophilic substrate vertically through the monolayer into the subphase at a slow, controlled speed (e.g., 2-5 mm/min).

    • Withdraw the substrate at the same speed. One layer is deposited during each passage.

    • Causality: The controlled speed and constant pressure ensure a uniform and ordered transfer of the monolayer onto the solid support.

  • Quality Control Checkpoint: The deposited monomer film should be transparent and colorless. Any visible opacity or cloudiness may indicate film collapse or aggregation.

Fabrication Methodology II: Solution-Phase Self-Assembly (Spin-Coating)

For applications where the high degree of order from the LB technique is not strictly necessary, solution-phase self-assembly followed by spin-coating offers a rapid and scalable alternative.

Detailed Protocol for Spin-Coated Film

A. Materials & Equipment:

  • 5,7,11,13-octadecatetrayne-1,18-diol monomer

  • Chloroform or other suitable organic solvent

  • Substrates (glass, silicon, etc.)

  • Spin-coater

  • UV lamp (254 nm)

B. Protocol Steps:

  • Solution Preparation: Dissolve the diol monomer in chloroform to a concentration of 1-5 mg/mL.

  • Substrate Preparation: Clean substrates as described in the LB protocol.

  • Deposition:

    • Place the substrate on the spin-coater chuck.

    • Dispense a small volume of the monomer solution to cover the substrate surface.

    • Causality: The spinning action rapidly evaporates the solvent, forcing the monomer molecules to self-assemble into a thin, polycrystalline film on the substrate surface.

    • Spin at a set speed (e.g., 1000-3000 rpm) for a defined time (e.g., 30-60 seconds). Film thickness can be controlled by varying the solution concentration and spin speed.

  • Quality Control Checkpoint: The resulting film should be uniform and transparent.

Topochemical Polymerization: From Monomer to Blue PDA

This step is critical and converts the organized monomer film into the chromatically active polymer.

Polymerization Mechanism & Stimuli Response

Caption: Topochemical polymerization and the subsequent blue-to-red chromic transition.

Protocol for UV Polymerization
  • Place the substrate with the deposited monomer film in a controlled environment (e.g., nitrogen atmosphere to prevent oxidation, though ambient conditions are often sufficient).

  • Expose the film to a UV light source with a primary emission at 254 nm.

  • Causality: The 254 nm wavelength provides the requisite energy to initiate the 1,4-addition reaction across the aligned diacetylene moieties.

  • The polymerization time depends on the lamp intensity and monomer structure. It can range from a few seconds to several minutes.[1][8] Monitor the process visually; the film will develop a distinct blue color.

  • Quality Control Checkpoint: A uniform, deep blue color indicates successful polymerization. Patchy or faint coloration suggests poor monomer packing or incomplete polymerization.

Essential Characterization Protocols

Validation of the film's structure and properties is crucial.

A. UV-Visible Spectroscopy
  • Purpose: To confirm polymerization and observe the chromic transition.

  • Protocol:

    • Record a baseline spectrum of the clean substrate.

    • Record the spectrum of the PDA film after UV polymerization.

    • Expose the film to a stimulus (e.g., heat it gently on a hotplate) and record the spectrum again.

  • Expected Results:

Film StatePeak Absorbance (λₘₐₓ)Appearance
Monomer Film No absorbance in visible rangeColorless
Blue Phase PDA ~640-650 nmDeep Blue
Red Phase PDA ~500-550 nmRed/Purple
B. Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To provide chemical evidence of polymerization.

  • Protocol: Use a reflection-absorption setup (for films on reflective substrates like silicon) or transmission (for IR-transparent substrates).

  • Expected Results:

    • Monomer Film: A sharp peak around 2260 cm⁻¹ , corresponding to the C≡C (diyne) stretching vibration.

    • Polymerized Film: Significant diminution or complete disappearance of the ~2260 cm⁻¹ peak, confirming the conversion of the diyne groups into the polymer backbone.

C. Atomic Force Microscopy (AFM)
  • Purpose: To visualize the surface morphology and measure film thickness.

  • Protocol:

    • Gently scratch the film to create an edge between the film and the substrate.

    • Image the edge region in tapping mode.

    • Use the height profile analysis to measure the step height, which corresponds to the film thickness.

  • Expected Results: For LB films, highly organized, parallel domains may be visible.[3] The thickness should correspond to the number of deposited layers (typically ~2.5-3.0 nm per monolayer for long-chain amphiphiles). Spin-coated films will appear more granular or polycrystalline.

References

  • Baughman, R. H. (1974). Solid-state synthesis of large polymer single crystals. Journal of Polymer Science: Polymer Physics Edition, 12(8), 1511-1535. [Link]

  • Yuan, Z., Lee, J., & Lee, M. (2013). Polydiacetylene-based sensors. In Encyclopedia of Analytical Chemistry. [Link]

  • Petty, M. C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press. [Link]

  • Mehra, V., Thompson, D. H., & Zoval, J. V. (2008). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. Langmuir, 24(22), 13163–13169. [Link]

  • Reppy, M. A., & Pindzola, B. A. (2007). Biosensing with polydiacetylene materials: structures, optical properties and applications. Chemical Communications, (42), 4317-4338. [Link]

  • Michaelson, J. C., & Miller, A. J. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir, 37(44), 13035–13045. [Link]

  • Lee, J., Kim, H. J., & Kim, J. (2009). Polydiacetylene as a biosensor: fundamentals and applications in the food industry. Food Science and Biotechnology, 18(1), 1-10. [Link]

  • Al-Kaysi, R. O., Al-Azemi, T. F., & Müller, A. M. (2014). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. Polymers, 6(5), 1436-1447. [Link]

  • Brinker, C. J., et al. (2003). Functional Nanocomposites Prepared by Self-Assembly and Polymerization of Diacetylene Surfactants and Silicic Acid. Journal of the American Chemical Society, 125(4), 1015-1025. [Link]

  • Arslanov, V. V. (2002). Formation and Properties of Langmuir–Blodgett Films Prepared from Diacetylene-containing Compounds. Russian Journal of Physical Chemistry A, 76(6), 964-972. [Link]

  • Ulman, A. (1991). An Introduction to Ultrathin Organic Films: From Langmuir-Blodgett to Self-Assembly. Academic Press. [Link]

  • Beliktay, G. (2023). Polydiacetylene-Based Supramolecular Systems: Synthesis, Characterization, and Applications. Sabancı University Thesis. [Link]

  • Wikipedia contributors. (2024). Langmuir–Blodgett film. Wikipedia, The Free Encyclopedia. [Link]

  • Beliktay, G., et al. (2022). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Applied Polymer Materials, 4(5), 3464–3473. [Link]

  • Oliveira Jr, O. N., & Riul Jr, A. (1992). Langmuir-Blodgett Films - Properties and Possible Applications. Brazilian Journal of Physics, 22, 90-101. [Link]

Sources

Application Notes and Protocols for Solid-State UV Polymerization of Tetrayne Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Crystalline Order for Advanced Polymer Synthesis

The field of materials science continually seeks novel methodologies to construct highly ordered polymeric structures with tailored properties. Solid-state polymerization, a process in which a crystalline monomer is converted into a polymer while maintaining its crystal lattice, offers a unique and powerful approach to synthesize highly crystalline and stereoregular polymers that are often inaccessible through conventional solution-based techniques.[1] This topochemical polymerization is initiated by external stimuli such as heat, pressure, or, most notably for this guide, ultraviolet (UV) irradiation.[1]

Tetrayne derivatives, molecules containing four conjugated acetylene units, are particularly intriguing candidates for solid-state polymerization. The resulting polymers, known as polytetraynes, are a subclass of polydiacetylenes (PDAs) and possess a highly conjugated backbone of alternating ene-yne functionalities. This extended π-system imparts remarkable optical and electronic properties, leading to applications in chemosensors, biosensors, and nonlinear optics.[2] The polymerization process is often accompanied by a distinct color change, providing a visual indication of the transformation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and characterization of solid-state UV polymerization of tetrayne derivatives. The focus is on providing not just a set of instructions, but a deeper understanding of the underlying scientific principles to enable rational experimental design and troubleshooting.

I. Theoretical Framework: The Principles of Topochemical Polymerization

The success of solid-state polymerization hinges on the precise arrangement of monomer molecules within the crystal lattice. This concept, known as crystal engineering, is paramount for achieving efficient polymerization.

A. The Schmidt's Criteria and Beyond for 1,4-Addition

For a successful topochemical 1,4-addition polymerization of a tetrayne, the monomer crystals must adopt a specific packing arrangement. While originally formulated for [2+2] cycloadditions, the core principles of proximity and alignment are directly applicable. The key geometric parameters for the 1,4-polymerization of diyne and by extension, tetrayne systems are:

  • d: The repeating distance of the monomer units along the stacking axis. This should ideally be around 5 Å.

  • γ: The angle between the diacetylene rod and the stacking axis, which should be approximately 45°.

  • Interatomic Distance: The distance between the C1 carbon of one monomer and the C4 carbon of the adjacent monomer should be in the range of 3.5 Å.[3]

Deviations from these ideal parameters can lead to low polymer yields or the formation of amorphous products.

B. The Role of UV Irradiation in Initiating Polymerization

UV irradiation provides the energy to initiate the polymerization cascade. The process is typically a radical-mediated chain reaction. Upon absorption of a UV photon, a monomer unit is excited to a higher energy state, leading to the formation of a diradical species. This diradical then attacks a neighboring monomer, initiating a chain reaction that propagates through the crystal lattice. The wavelength of the UV light is a critical parameter and is typically in the range of 254 nm for diacetylene polymerization.[4]

II. Experimental Protocols

The following sections provide detailed protocols for the synthesis of a model tetrayne monomer, its crystallization, and subsequent solid-state UV polymerization.

A. Synthesis of a Symmetric Diaryl-Substituted Tetrayne Monomer

This protocol describes a generalized approach for the synthesis of a symmetric diaryl-substituted tetrayne, a class of monomers known to be suitable for solid-state polymerization.

Protocol 1: Synthesis of a Diaryl-Substituted Tetrayne

  • Starting Materials: Commercially available terminal alkyne and a di-iodinated aromatic compound.

  • Step 1: Glaser Coupling.

    • Dissolve the terminal alkyne in a suitable solvent such as pyridine or a mixture of methanol and pyridine.

    • Add a catalytic amount of a copper(I) salt, such as CuCl or CuI.

    • Bubble oxygen or air through the solution to facilitate the oxidative coupling.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent.

    • Purify the resulting diyne by column chromatography.

  • Step 2: Cadiot-Chodkiewicz Coupling.

    • Dissolve the purified diyne and the di-iodinated aromatic compound in a suitable solvent system, such as a mixture of THF and diethylamine.

    • Add a catalytic amount of a copper(I) salt (e.g., CuI) and a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, perform a standard aqueous workup and extract the product.

    • Purify the crude tetrayne product by recrystallization or column chromatography to obtain the final monomer.

B. Crystal Growth: The Key to Successful Polymerization

The quality of the monomer single crystals is paramount for achieving a high-yield, single-crystal-to-single-crystal (SCSC) polymerization.

Protocol 2: Single Crystal Growth of Tetrayne Monomers

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the tetrayne monomer has moderate solubility and a steep solubility curve with temperature. Common solvents for organic crystal growth include toluene, hexane, ethyl acetate, and their mixtures.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the purified tetrayne monomer in the chosen solvent at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Slow Cooling Method:

    • Prepare a saturated solution of the tetrayne monomer in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Filter the hot solution into a pre-warmed, clean vial.

    • Seal the vial and place it in a dewar or an insulated container to allow for very slow cooling to room temperature over several days.

  • Crystal Harvesting: Once well-formed single crystals are observed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a desiccator.

C. Solid-State UV Polymerization

This protocol outlines the procedure for the UV-induced polymerization of the grown tetrayne single crystals.

Protocol 3: UV-Induced Solid-State Polymerization

  • Sample Preparation:

    • Select a high-quality, visually transparent single crystal of the tetrayne monomer.

    • Mount the crystal on a suitable sample holder, such as a glass slide or a goniometer head for in-situ studies.

  • UV Irradiation:

    • Place the mounted crystal in a UV irradiation chamber. A low-pressure mercury lamp emitting at 254 nm is a common choice.[4]

    • The UV intensity should be controlled and monitored. A typical intensity might be in the range of 1-10 mW/cm².

    • Irradiate the crystal for a specific duration. The polymerization time can range from minutes to several hours, depending on the monomer's reactivity and the UV intensity.[4]

    • Monitor the polymerization progress by observing the color change of the crystal (typically from colorless or pale yellow to blue or red).

  • Post-Polymerization Handling:

    • After the desired level of polymerization is achieved, remove the crystal from the UV chamber.

    • The resulting polymer crystal can be used directly for characterization.

III. Characterization of Monomers and Polymers

A thorough characterization of both the monomer crystals and the resulting polymer is essential to understand the structure-property relationships.

Technique Purpose for Monomer Purpose for Polymer
Single-Crystal X-ray Diffraction (SC-XRD) Determine the crystal packing and confirm if the monomer arrangement meets the criteria for topochemical polymerization.Determine the crystal structure of the polymer and confirm if the polymerization proceeded via a single-crystal-to-single-crystal transformation.
UV-Visible Spectroscopy Determine the absorption spectrum of the monomer.Monitor the progress of polymerization by observing the appearance of the characteristic absorption band of the conjugated polymer backbone (typically in the 500-700 nm range).
Raman Spectroscopy Identify the characteristic vibrational modes of the acetylene groups.Confirm the formation of the ene-yne backbone by observing the characteristic Raman shifts for the C=C and C≡C stretching modes.
Solid-State NMR (ssNMR) Characterize the chemical structure of the monomer in the solid state.Elucidate the structure of the polymer backbone and side chains.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify the functional groups present in the monomer.Confirm the conversion of the monomer to polymer by observing changes in the vibrational spectra, particularly the disappearance of monomer-specific peaks and the appearance of polymer-specific peaks.
Differential Scanning Calorimetry (DSC) Determine the melting point and thermal stability of the monomer.Investigate the thermal properties of the polymer, such as its thermal stability and any phase transitions.

IV. Mechanistic Insights and Workflow Visualization

The solid-state polymerization of tetraynes proceeds through a 1,4-addition mechanism, creating a conjugated polymer backbone.

A. Polymerization Mechanism

The UV-initiated polymerization is a chain reaction that propagates through the highly ordered crystal lattice. The planarity of the resulting polymer chain is a direct consequence of the topochemical control exerted by the crystal packing of the monomers.

Diagram 1: Proposed Mechanism of UV-Induced 1,4-Polymerization of a Tetrayne Derivative.

G cluster_0 Monomer Crystal Lattice cluster_1 UV Initiation (hν) cluster_2 Propagation cluster_3 Polymer Crystal Monomer1 R-(C≡C)₄-R Monomer2 R-(C≡C)₄-R Monomer3 R-(C≡C)₄-R Initiation Formation of Diradical Intermediate Monomer2->Initiation Propagation1 Chain Growth Initiation->Propagation1 Polymer [-R-C≡C-C=C(R)-]n Propagation1->Polymer Propagation2 Formation of Ene-Yne Backbone

Caption: UV light initiates the formation of a diradical, which then propagates through the monomer crystal lattice to form the conjugated polymer.

B. Experimental Workflow

The successful synthesis and polymerization of tetrayne derivatives require a systematic workflow, from monomer design to polymer characterization.

Diagram 2: Experimental Workflow for Solid-State UV Polymerization of Tetrayne Derivatives.

G A Monomer Synthesis & Purification B Single Crystal Growth A->B C Crystal Quality Assessment (Microscopy, SC-XRD) B->C D UV Irradiation C->D High-Quality Crystals E In-situ Monitoring (Color Change, Spectroscopy) D->E F Polymer Characterization (Spectroscopy, XRD, etc.) E->F G Property Evaluation (Optical, Electronic) F->G

Sources

Application Note: Preparation and Topochemical Polymerization of Diacetylene Macrocycles from 5,7,11,13-Octadecatetrayne-1,18-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Stimuli-Responsive Nanomaterials, Colorimetric Sensors, and Tubular Drug Delivery Vehicles

Introduction & Scientific Rationale

Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique chromogenic properties, typically transitioning from a "blue phase" to a "red phase" in response to thermal, chemical, or mechanical stimuli. While linear diacetylenes are commonly used as monomers, they often suffer from poor structural stability and random cross-linking. The transition to macrocyclic diacetylenes (MCDAs) resolves this by offering superior pre-organization, driving the self-assembly of highly stable, covalently linked tubular organic nanostructures[1].

The compound 5,7,11,13-octadecatetrayne-1,18-diol , originally documented in toxicological and neurotoxicity screens[2], represents a highly specialized linear precursor for advanced materials synthesis. Its architecture is unique: it contains two distinct diacetylene units separated by a flexible dimethylene (C9–C10) spacer. This specific structural "hinge" allows the 18-carbon aliphatic chain to fold into a U-shape, making it an ideal candidate for macrocyclization. By reacting this tetrayne diol with a rigid aromatic di-electrophile (such as isophthaloyl dichloride), the resulting MCDA becomes conformationally locked. This rigidification enforces the critical geometric parameters required for subsequent topochemical polymerization—specifically, a stacking distance of ~4.9 Å and a tilt angle of ~45°[1].

Mechanistic Overview: The Causality of Experimental Design

The primary synthetic challenge in preparing macrocycles from linear diols is suppressing the competing intermolecular oligomerization pathway. To force the reaction toward intramolecular cyclization, the workflow must be strictly governed by the pseudo-high-dilution principle .

  • Causality of Syringe-Pump Addition: By utilizing a dual-syringe pump system to introduce the tetrayne diol and the diacid chloride simultaneously into a massive volume of solvent, the steady-state concentration of reactive intermediates remains near zero. Once one hydroxyl group reacts with an acyl chloride to form a monoester, the proximity of the second hydroxyl group (facilitated by the U-shaped folding of the dimethylene hinge) ensures that the intramolecular ring-closure rate ( kintra​ ) vastly outpaces the intermolecular collision rate ( kinter​ ).

  • Causality of the Catalytic System: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, generating a highly reactive N-acylpyridinium intermediate. Concurrently, Triethylamine (Et₃N) serves as an acid scavenger. Neutralizing the HCl byproduct is critical, as acidic environments can induce unwanted hydration or degradation of the electron-rich tetrayne moieties.

  • Self-Validating Polymerization: The success of the macrocyclization and subsequent self-assembly is self-validating. Only properly aligned diacetylene stacks (d ≈ 4.9 Å) will undergo 1,4-addition upon UV irradiation. The immediate appearance of a deep blue color serves as an intrinsic visual confirmation of successful topochemical polymerization[1].

Experimental Protocols

Protocol 1: High-Dilution Synthesis of the Tetrayne Macrocyclic Diester

Objective: Synthesize the conformationally restricted MCDA via esterification.

Materials Required:

  • 5,7,11,13-octadecatetrayne-1,18-diol (1.0 mmol, 270.36 g/mol )

  • Isophthaloyl dichloride (1.0 mmol, 203.02 g/mol )

  • 4-Dimethylaminopyridine (DMAP, 0.2 mmol)

  • Triethylamine (Et₃N, 5.0 mmol)

  • Anhydrous Dichloromethane (DCM, 500 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 400 mL of anhydrous DCM, Et₃N, and DMAP to the flask. Stir vigorously at room temperature under a continuous nitrogen atmosphere.

  • Reagent Loading: Dissolve the 5,7,11,13-octadecatetrayne-1,18-diol in 50 mL of anhydrous DCM and load it into Syringe A. Dissolve the isophthaloyl dichloride in 50 mL of anhydrous DCM and load it into Syringe B.

  • High-Dilution Addition: Mount both syringes on a programmable dual-syringe pump. Inject the solutions simultaneously into the stirring reaction flask at a continuous, highly controlled rate of 2.0 mL/h (requiring approximately 25 hours for total addition).

  • Reaction Maturation: Following complete addition, allow the reaction mixture to stir for an additional 12 hours at room temperature to guarantee total consumption of the monoester intermediates.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 100 mL) to remove amines, saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize residual acid, and brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, gradient from 9:1 to 7:3) to isolate the pure MCDA. Self-Validation: Analyze the fractions using Gel Permeation Chromatography (GPC) or MALDI-TOF MS to confirm the absence of higher-molecular-weight linear oligomers.

Protocol 2: Self-Assembly and Topochemical Polymerization

Objective: Induce columnar stacking and polymerize the macrocycles into tubular PDAs.

Step-by-Step Methodology:

  • Solvent-Induced Self-Assembly: Dissolve the purified MCDA in a minimal volume of Tetrahydrofuran (THF) to achieve a 10 mg/mL concentration. Slowly inject this solution into deionized water (1:10 v/v ratio) while applying mild bath sonication (30 W, 5 mins). This solvent shift forces the hydrophobic macrocycles to self-assemble into columnar stacks.

  • Topochemical Polymerization: Transfer the self-assembled aqueous suspension to a quartz cuvette (or cast as a thin film onto a glass substrate). Irradiate the sample using a 254 nm UV lamp (1 mW/cm²) for 5–10 minutes.

  • Validation: Monitor the solution. A successful 1,4-addition polymerization is confirmed by a distinct macroscopic color change from colorless to deep blue, indicating the formation of the conjugated eneyne polymer backbone[1].

Data Presentation and Optimization

Table 1: Optimization of Macrocyclization Conditions Demonstrating the causality between addition rate and macrocycle yield.

EntryConcentration (Diol)Addition RateSolventYield of MCDA (%)Linear Oligomer Fraction (%)
110 mMBolus (1 min)DCM< 5%> 90%
25 mM10.0 mL/hDCM22%65%
3 2 mM 2.0 mL/h DCM 68% 15%
42 mM2.0 mL/hTHF45%35%

Table 2: Photophysical and Structural Properties Self-validating metrics for the transition from monomeric macrocycle to tubular polymer.

PropertyPre-Polymerization (MCDA)Post-Polymerization (PDA)
Visual Appearance Colorless powder/suspensionDeep blue suspension/film
UV-Vis Absorption Max ( λmax​ ) ~250 nm (isolated diacetylene)640 nm (blue-phase PDA network)
Stacking Distance (XRD) 4.8 - 5.0 Å4.8 - 4.9 Å
Raman Shift (C C stretch) ~2260 cm⁻¹~2120 cm⁻¹
Raman Shift (C=C stretch) N/A~1490 cm⁻¹

Workflow Visualization

Workflow N1 5,7,11,13-Octadecatetrayne-1,18-diol (Linear Precursor) N2 High-Dilution Esterification (Isophthaloyl Dichloride, Et3N, DMAP) N1->N2 N3 Macrocyclic Diacetylene (MCDA) (Conformational Restriction) N2->N3 N4 Solvent-Induced Self-Assembly (Columnar Stacking, d ≈ 4.9 Å) N3->N4 N5 UV Irradiation (254 nm) (Topochemical 1,4-Addition) N4->N5 N6 Tubular Polydiacetylene (PDA) (Blue-Phase Chromogenic Network) N5->N6

Synthesis and topochemical polymerization workflow for tetrayne-derived macrocycles.

References[1] Title: Chromogenic Tubular Polydiacetylenes from Topochemical Polymerization of Self-Assembled Macrocyclic Diacetylenes

Source: Macromolecules (ACS Publications), 2017, 50, 4, 1422–1429. URL: [Link][2] Title: Acute and neurotoxicity of two structurally related acetylenic compounds: 5,7,11-dodecatriyn-1-ol and 5,7,11,13-octadecatetrayne-1,18-diol Source: Journal of Applied Toxicology (Wiley Online Library), 1988, 8, 35-40. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 5,7,11,13-octadecatetrayne-1,18-diol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of 5,7,11,13-octadecatetrayne-1,18-diol in organic solvents. By understanding the unique amphiphilic nature of this molecule, you can develop robust and reproducible experimental protocols.

Understanding the Molecule: A Tale of Two Ends

5,7,11,13-octadecatetrayne-1,18-diol is an amphiphilic molecule, meaning it possesses both a long, nonpolar (hydrophobic) hydrocarbon chain and polar (hydrophilic) terminal diol (-OH) groups. This dual character is the primary determinant of its solubility behavior.

  • The Nonpolar Core: The 18-carbon chain, rich with C-C and C-H bonds and featuring a conjugated tetrayne system, is responsible for its affinity for nonpolar solvents through London dispersion forces.

  • The Polar Termini: The two hydroxyl (-OH) groups at positions 1 and 18 can engage in strong hydrogen bonding with polar solvent molecules.[1]

This structure means that no single "perfect" solvent may exist. Instead, solubility optimization often involves finding a balance between these competing intermolecular forces.

The First Principle: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solvent selection.[2] Polar solvents will favorably interact with the polar diol groups, while nonpolar solvents will interact with the nonpolar hydrocarbon backbone. The challenge with an amphiphilic molecule is that a solvent that is ideal for one part of the molecule is often poor for the other.

To address this, we can employ strategies such as using solvents of intermediate polarity or creating binary solvent systems where the polarity can be fine-tuned.

Troubleshooting Guide: Common Solubility Challenges

This section addresses common issues encountered when working with 5,7,11,13-octadecatetrayne-1,18-diol in a question-and-answer format.

Q1: My compound shows very poor solubility in every single solvent I've tried. What should be my initial approach?

Answer: This is a common starting problem. It indicates that neither extreme of polarity (e.g., hexanes or methanol) can effectively solvate the entire molecule.

Initial Steps:

  • Systematic Screening: Don't rely on random guesses. Perform a systematic screen of solvents with varying polarities.[3] A good starting set could include a nonpolar solvent (e.g., Toluene), a moderately polar solvent (e.g., Ethyl Acetate, Tetrahydrofuran (THF)), and a polar aprotic solvent (e.g., Acetone, Acetonitrile).[4]

  • Apply Gentle Heat: For solvents that show partial solubility, gently warming the mixture can significantly increase the dissolution rate and solubility limit. Be cautious with low-boiling point solvents.[1][3]

  • Consider a Binary Mixture: If single solvents fail, the next logical step is to try a solvent/co-solvent system. A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (one that shows some solubilizing power, e.g., THF) and then slowly add a "poor" solvent (an anti-solvent, e.g., hexanes) until the solution becomes faintly turbid. This point is near the saturation limit.

Q2: The compound dissolves when heated but crashes out of solution upon cooling. How can I keep it in solution?

Answer: This behavior is typical for recrystallization but problematic for experiments requiring stable solutions at room temperature.[3] It indicates that while the kinetic energy from heating is sufficient to overcome the lattice energy of the solid and promote solvation, the solution is supersaturated at lower temperatures.

Troubleshooting Strategies:

  • Optimize the Solvent System: The chosen solvent is likely too poor. Your goal is to find a solvent or solvent mixture where the compound is adequately soluble even at room temperature.

  • Develop a Binary Solvent System: This is often the most effective solution.

    • Start by dissolving the compound in a good, but highly volatile solvent (like Dichloromethane (DCM) or THF).

    • To this solution, add a less volatile, higher-boiling point solvent in which the compound is also soluble (e.g., Toluene or Dimethylformamide (DMF)).

    • Carefully evaporate the more volatile solvent. This technique, known as solvent exchange, can leave the compound dissolved in the less volatile solvent at a concentration it might not have reached by direct dissolution.

  • Lower the Concentration: The most straightforward, though not always desirable, solution is to work with more dilute solutions.

Q3: I need to prepare a concentrated stock solution, but I'm struggling to get above a certain concentration. What are my options?

Answer: Reaching high concentrations can be limited by the compound's intrinsic solubility in a given solvent.

Advanced Strategies:

  • Co-solvents: Instead of a simple binary mixture, a small amount of a highly effective co-solvent can "bridge the gap" in polarity. For example, if the compound is mostly dissolved in Toluene, adding a small percentage of a polar aprotic solvent like DMF or DMSO can help solvate the diol ends more effectively.

  • Sonication: Using an ultrasonic bath can provide the energy to break apart solute aggregates and enhance dissolution, sometimes allowing for the creation of metastable, supersaturated solutions.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol aims to identify promising single solvents for further optimization.

Materials:

  • 5,7,11,13-octadecatetrayne-1,18-diol

  • Vials with caps

  • A selection of solvents (see table below)

  • Stir plate and stir bars

  • Heat gun or water bath

Procedure:

  • Weigh a small, consistent amount of the diol (e.g., 5 mg) into several labeled vials.

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Stir the vials at room temperature for 15 minutes. Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).

  • For vials where the compound is not fully soluble, gently warm the mixture while stirring. Record any changes in solubility.

  • Allow the heated vials to cool to room temperature and observe if precipitation occurs.

  • Use the results to select the most promising solvents for your application or for developing a binary solvent system.

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)[1]Primary Intermolecular Forces
n-Hexane0.169London Dispersion
Toluene2.4111London Dispersion, Pi-Pi Stacking
Diethyl Ether2.835Dipole-Dipole
Tetrahydrofuran (THF)4.066Dipole-Dipole, H-bond acceptor
Ethyl Acetate4.477Dipole-Dipole
Acetone5.156Dipole-Dipole
Acetonitrile5.882Dipole-Dipole
Ethanol4.378Hydrogen Bonding, Dipole-Dipole
Methanol5.165Hydrogen Bonding, Dipole-Dipole
Dimethylformamide (DMF)6.4153Dipole-Dipole
Protocol 2: Developing a Binary Solvent System

This protocol is for fine-tuning solubility when no single solvent is ideal.

Materials:

  • A "good" solvent identified from Protocol 1 (e.g., THF).

  • A miscible "poor" solvent (anti-solvent, e.g., n-Hexane).

  • 5,7,11,13-octadecatetrayne-1,18-diol

  • Glassware (beakers, graduated cylinders).

Procedure:

  • Dissolve a known mass of the diol in the minimum required volume of the "good" solvent to achieve complete dissolution.

  • Slowly, and with constant stirring, add the "poor" solvent dropwise to the solution.

  • Continue adding the "poor" solvent until you observe the first sign of persistent cloudiness or precipitation. This is the saturation point for that specific solvent ratio.

  • Record the volumes of both solvents used. This ratio represents the boundary of solubility.

  • To create a stable solution, prepare a new mixture with a slightly higher percentage of the "good" solvent than the ratio determined in the previous step.

Visualizing the Process

Solubility Troubleshooting Workflow

This diagram outlines the logical steps for tackling solubility challenges.

G Start Start: Compound to Dissolve Screen Protocol 1: Screen Single Solvents (Polar, Nonpolar, Intermediate) Start->Screen Soluble Is it soluble at RT? Screen->Soluble Heat Apply Gentle Heat Soluble->Heat No / Partially Success Objective Met: Stable Solution Found Soluble->Success Yes SolubleHot Is it soluble when hot? Heat->SolubleHot Precipitates Does it precipitate upon cooling? SolubleHot->Precipitates Yes Failure Re-evaluate 'Good' Solvent Choice SolubleHot->Failure No Precipitates->Success No Binary Protocol 2: Develop Binary Solvent System Precipitates->Binary Yes Optimize Optimize Ratio of Good/Poor Solvents Binary->Optimize Advanced Advanced Methods: - Hansen Parameters - Co-solvents - Sonication Binary->Advanced If still difficult Optimize->Success Advanced->Success

Caption: A flowchart for systematic solubility optimization.

Solute-Solvent Interactions

This diagram illustrates the competing interactions at play.

G cluster_solute 5,7,11,13-octadecatetrayne-1,18-diol cluster_solvents Solvent Environment Diol_L HO- Backbone ---(C18 Tetrayne Core)--- Diol_L->Backbone PolarSolvent Polar Solvent (e.g., Methanol) Diol_L->PolarSolvent Favorable H-Bonding NonpolarSolvent Nonpolar Solvent (e.g., Toluene) Diol_L->NonpolarSolvent Unfavorable Diol_R -OH Backbone->Diol_R Backbone->PolarSolvent Unfavorable Backbone->NonpolarSolvent Favorable Dispersion Forces Diol_R->PolarSolvent Diol_R->NonpolarSolvent

Caption: Interactions between the amphiphilic diol and solvents.

Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfoxide (DMSO) to dissolve my compound? A: Yes, DMSO is a powerful, highly polar aprotic solvent that can be very effective for dissolving compounds with hydrogen-bonding capabilities. It is often used to create highly concentrated stock solutions for biological assays. However, it has a very high boiling point (189 °C), making it difficult to remove, and it is hygroscopic (absorbs water from the air).

Q: Are there any solvents I should avoid? A: Avoid highly reactive solvents if you intend to recover the compound unchanged. For crystallization experiments, very volatile solvents like DCM or diethyl ether can be problematic as they evaporate too quickly, often leading to powders or oils instead of high-quality crystals.[9] Toluene is often a better choice than the more toxic Benzene.[9]

Q: How does the purity of my compound affect solubility testing? A: Impurities can significantly affect solubility. Sometimes an impurity can enhance solubility, but more often it can hinder the dissolution of the primary compound or co-precipitate. Using a compound with the highest possible purity (ideally >95%) is recommended for obtaining reliable and reproducible solubility data.

Q: My compound seems to degrade in certain solvents. What's happening? A: While common lab solvents are generally stable, some may contain impurities (e.g., peroxides in aged THF or ethers) that can react with sensitive functional groups. The conjugated tetrayne system in your molecule might be susceptible to certain reactions. If you suspect degradation, try using freshly opened or purified solvents and store your solutions protected from light and air.

References

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Chen, J., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Chemical Information and Modeling, 45(5), 1395-1402. Retrieved from [Link]

  • Lee, W.-Y., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12(9), 3225-3234. Retrieved from [Link]

  • Ferreira, J. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Sustainable Chemistry & Engineering, 7(13), 11254-11262. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • Hansen Solubility Parameter - Wikipedia. Retrieved from [Link]

  • HSP for Beginners - Hansen Solubility Parameters. Retrieved from [Link]

  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 12(3), 1349-1357. Retrieved from [Link]

  • Herrera-Bucio, R., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. Retrieved from [Link]

Sources

mitigating side reactions in tetrayne diol cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Side-Reaction Mitigation Guide

Welcome to the Advanced Synthesis Support Center. Synthesizing unsymmetrical tetrayne diols presents significant chemical challenges. The extended sp-hybridized carbon chain is highly polarizable, making it thermodynamically unstable and kinetically reactive. This guide provides field-proven troubleshooting strategies, focusing on the causality of side reactions—such as Glaser-type homocoupling, topochemical polymerization, and base-induced degradation—and provides self-validating protocols to ensure synthetic success.

Pathway & Mitigation Logic

Workflow N1 Protected Halo-Diyne + Protected Diyne Diol N2 In Situ Desilylation (TBAF or AgF) N1->N2 N3 Pd/Cu Catalyzed Cross-Coupling N2->N3 Transient Terminal Diyne S2 Side Reaction: Terminal Polyyne Degradation N2->S2 Concentration/ Heat S1 Side Reaction: Oxidative Homocoupling N3->S1 Trace O2 Target Unsymmetrical Tetrayne Diol N3->Target Optimized Pathway M1 Mitigation: Strict Anaerobic Schlenk Line + Non-nucleophilic Base S1->M1 M2 Mitigation: Avoid Isolation of Terminal Intermediates S2->M2 M1->N3 M2->N2

Logical workflow for tetrayne diol cross-coupling, highlighting side reactions and mitigations.

Frequently Asked Questions & Troubleshooting

Q1: How do I suppress oxidative homocoupling (Glaser-type) during Cadiot-Chodkiewicz heterocoupling? Causality: The classical Cadiot-Chodkiewicz reaction couples a terminal alkyne with a haloalkyne using a Cu(I) catalyst. However, trace oxygen oxidizes Cu(I) to Cu(II). Cu(II) acts as an oxidant that rapidly drives the Glaser-type homocoupling of the terminal polyyne, resulting in symmetrical side products and depleting your starting material[1]. Furthermore, alkynyl ligand scrambling on the copper center can lead to homocoupling even in strictly anaerobic conditions[2]. Mitigation Strategy:

  • Strict Anaerobiosis: Degas all solvents using a minimum of three freeze-pump-thaw cycles.

  • Catalyst Modification: Transition from a pure Cu(I) system to a Pd/Cu co-catalyzed system (e.g., Pd(PPh3​)4​ and CuI). Palladium favors the cross-coupling catalytic cycle, significantly outcompeting the homocoupling pathway[3].

  • Additive Control: The addition of tetrabutylammonium bromide (TBAB) has been shown to stabilize the active metal complexes and enhance cross-coupling selectivity[3].

Q2: Why is my tetrayne diol intermediate degrading or polymerizing during isolation? Causality: Extended conjugated polyynes (triynes and tetraynes) possess a highly polarizable π -electron system. In the solid state or in concentrated solutions, they are highly susceptible to topochemical polymerization (cross-linking) and nucleophilic attack. Terminal polyynes are exceptionally acidic and unstable, often decomposing exothermically upon concentration[4],[5]. Mitigation Strategy: Never isolate the terminal triyne or tetrayne intermediate. Instead, utilize an in situ desilylation-coupling strategy. By using a triisopropylsilyl (TIPS) protected precursor and adding a desilylating agent (like TBAF or AgF) directly into the cross-coupling reaction mixture, the transient terminal polyyne is consumed by the Pd-catalyst before it can polymerize[1],[4]. Keep all product solutions dilute and store them at −20∘C in the dark.

Q3: I am observing retro-desilylation and chain degradation when using amine bases. What are the alternatives? Causality: The acidity of the terminal proton increases with the length of the polyyne chain. Strong or highly nucleophilic bases (like primary amines or pyridine) can attack the silicon-carbon bond of protected intermediates or induce base-promoted degradation of the polyyne backbone[4]. Mitigation Strategy: Replace nucleophilic bases with sterically hindered, non-nucleophilic alternatives such as 2,6-lutidine or diisopropylamine (DIPA)[4]. If base-sensitivity remains a critical failure point, consider bypassing the Cadiot-Chodkiewicz route entirely by utilizing the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which constructs the polyyne framework from a diethynyl ketone precursor using Colvin's reagent[6],[7].

Quantitative Data: Impact of Reaction Conditions

To guide your optimization, the following table summarizes the typical product distributions when coupling a protected diyne with a halo-diyne to form a tetrayne diol, based on established literature parameters.

Coupling StrategyCatalyst SystemBase / AdditiveCross-Coupling YieldHomocoupling YieldPolymerization / Loss
Classical Cadiot-Chodkiewicz CuCl (10 mol%) n -Butylamine35%45%20%
Pd-Modified Heterocoupling Pd(PPh3​)4​ / CuIDiisopropylamine60%15%25%
In Situ Desilylation C-C Pd(PPh3​)4​ / CuI2,6-Lutidine / TBAF82% <5% 13%
FBW Rearrangement None (Carbenoid)Colvin's Reagent75%N/A25%
Step-by-Step Methodology: Optimized In Situ Desilylation & Cross-Coupling

This protocol describes a self-validating workflow for synthesizing unsymmetrical tetrayne diols while mitigating homocoupling and polymerization.

Prerequisites:

  • Substrate A: TIPS-protected diyne alcohol.

  • Substrate B: Bromo-diyne alcohol.

  • All glassware must be oven-dried and purged with ultra-high purity Argon.

Step 1: Solvent and Reagent Preparation (Anaerobic Control)

  • Prepare a solvent mixture of THF and DIPA (Diisopropylamine) in a 5:1 ratio.

  • Subject the solvent mixture to three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Validation Check: The absolute exclusion of oxygen is critical. The presence of O2​ will immediately generate Cu(II), visible as a faint green/blue tint in the copper solution.

Step 2: Catalyst Activation

  • In an argon-filled glovebox, charge a Schlenk flask with Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%).

  • Add the degassed THF/DIPA solvent. Stir for 10 minutes at room temperature.

  • Validation Check: The solution should remain pale yellow. Any darkening indicates catalyst degradation or oxygen ingress; if observed, abort and restart.

Step 3: Substrate Addition and In Situ Deprotection

  • Dissolve Substrate B (Bromo-diyne, 1.0 equiv) in a minimum volume of degassed THF and add it to the catalyst mixture.

  • Lower the reaction temperature to 0∘C using an ice bath to suppress thermal polymerization.

  • Add Substrate A (TIPS-diyne, 1.1 equiv) to the flask.

  • Dropwise, add a 1.0 M solution of TBAF in THF (1.1 equiv) over 30 minutes using a syringe pump.

  • Causality Note: Slow addition ensures the transient terminal diyne is maintained at a low steady-state concentration, forcing it into the Pd-catalyzed cross-coupling cycle rather than accumulating and polymerizing.

Step 4: Quenching and Low-Temperature Isolation

  • Monitor the reaction via TLC (eluent: Hexanes/EtOAc). The reaction is typically complete within 2 hours.

  • Quench the reaction at 0∘C by adding a saturated aqueous solution of NH4​Cl (degassed).

  • Extract rapidly with cold diethyl ether ( <5∘C ). Avoid chlorinated solvents like CHCl3​ , which can accelerate polyyne decomposition[8].

  • Dry over MgSO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 15∘C .

  • Purify immediately via flash column chromatography using deactivated silica gel.

References[1] A New, Iterative Strategy for the Synthesis of Unsymmetrical Polyynes: Application to the Total Synthesis of 15,16-Dihydrominquartynoic Acid | Organic Letters. acs.org. Link[6] Odd[n]Cumulenes (n = 3, 5, 7, 9): Synthesis, Characterization, and Reactivity | Accounts of Chemical Research. acs.org. Link[4] Oligoynes and polyynes. cdnsciencepub.com.Link[8] Synthesis of polyynes via Pd-catalyzed crosscoupling reactions. dokumen.pub. Link[3] Organic & Biomolecular Chemistry. rsc.org. Link[7] Synthesis of extended polyynes: Toward carbyne - Comptes Rendus de l'Académie des Sciences. academie-sciences.fr. Link[5] Synthesis and Crystal Structures of Isolable Terminal Aryl Hexatriyne and Octatetrayne Derivatives: Ar−(C≡C)nH (n = 3, 4) | Organic Letters. acs.org. Link[2] Highly Efficient and Selective Synthesis of Conjugated Triynes and Higher Oligoynes of Biological and Materials Chemical Interest via Palladium-Catalyzed Alkynyl-Alkenyl Coupling. nih.gov. Link

Sources

Validation & Comparative

Comparative Guide: Solid-State Polymerization Rates of Tetraynes vs. Diynes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The solid-state topochemical polymerization of conjugated polyynes is a critical pathway for synthesizing highly ordered, one-dimensional organic semiconductors. While the polymerization of diynes into polydiacetylenes (PDAs) is a well-established and highly efficient process, extending this methodology to higher-order polyynes—such as tetraynes—presents significant kinetic and structural challenges.

This guide provides an objective, data-driven comparison of the solid-state polymerization rates of tetraynes versus diynes. By analyzing the crystallographic parameters and regiochemical pathways, we elucidate why tetraynes exhibit drastically different kinetic profiles compared to their diyne counterparts, providing actionable insights for researchers and drug development professionals working with advanced conjugated biomaterials.

Topochemical Principles: Causality Behind the Kinetics

The reactivity of any polyyne in the solid state is governed by strict spatial parameters. According to Enkelmann's criteria, adjacent monomers must be aligned with a repeat distance ( r ) of ≤4.9 Å and an orientation angle ( θ ) of approximately 45° to undergo topochemical polymerization[1].

Diyne Polymerization: The Kinetic Ideal

Diynes readily pack into crystal lattices that satisfy Enkelmann's criteria. Upon UV or thermal initiation, they undergo a rapid, highly ordered 1,4-addition via a "turnstile" or "swinging gate" mechanism[1]. Because there are only two triple bonds, the regiochemistry is restricted, and the spatial pivot required to form the new carbon-carbon bonds is minimal. This results in a fast polymerization rate and high conversion to a highly crystalline PDA backbone.

Tetrayne Polymerization: Degrees of Freedom and Autodeceleration

Tetraynes possess four conjugated triple bonds, which inherently increases the length and steric bulk of the monomer. While tetraynes with specific long-alkyl or host-guest substituents can be forced into a 1,4-addition pathway to yield PDAs with butadiynyl side chains[2], their polymerization rates are markedly slower.

The Causality: The extended conjugation in tetraynes often expands the crystal repeat distance ( r ) slightly beyond the ideal 4.9 Å (e.g., 5.14 Å for diiodooctatetrayne)[3]. This increased distance requires a larger physical translation of the monomer within the rigid crystal lattice during the reaction. Furthermore, the presence of additional alkynes introduces competing regiochemical pathways (e.g., 1,6- or 1,8-additions)[3]. As the reaction progresses, these competing pathways and the steric hindrance of the bulky unreacted side chains cause the polymer lattice to vitrify prematurely. This autodeceleration drastically reduces the polymerization rate, often resulting in disordered, oligomeric, or open-shell species rather than a complete single-crystal-to-single-crystal transformation[3].

Pathway Monomer Conjugated Monomer (Solid-State) Diyne Diyne (2 triple bonds) Monomer->Diyne Topochemical Alignment Tetrayne Tetrayne (4 triple bonds) Monomer->Tetrayne Host-Guest Cocrystallization PDA Polydiacetylene (PDA) Highly Ordered Diyne->PDA 1,4-Addition (Fast Rate) TetraynePoly Poly(butadiynyldiacetylene) Prone to Disorder Tetrayne->TetraynePoly 1,4-Addition + Competing Pathways (Slow Rate)

Caption: Topochemical polymerization pathways comparing diynes and tetraynes in the solid state.

Comparative Kinetic & Structural Data

The following table summarizes the quantitative differences in topochemical parameters and kinetic outcomes between a standard diyne and a tetrayne, utilizing data derived from verified host-guest cocrystal systems[3].

ParameterDiyne (e.g., Diiodobutadiyne)Tetrayne (e.g., Diiodooctatetrayne)
Typical Polymerization Pathway Strict 1,4-addition1,4-addition (dominant) + competing pathways
Repeat Distance ( r ) ~4.9 Å5.14 Å
Tilt Angle ( θ ) ~45°48°
Polymerization Rate Fast (Hours to Days)Slow (Weeks at Room Temperature)
Final Conversion High (>90%), highly crystallineLow, dominated by oligomeric species
Resulting Polymer Backbone Polydiacetylene (PDA)Poly(diacetylene) with butadiynyl side chains

Validated Experimental Protocols

To accurately compare the polymerization rates of diynes and tetraynes, researchers must employ a self-validating system that normalizes the crystal packing environment. The following protocol utilizes a halogen-bonded host-guest cocrystallization strategy to enforce topochemical alignment[3].

Protocol: Kinetic Profiling of Solid-State Polymerization

Step 1: Host-Guest Cocrystallization

  • Action: Synthesize the target monomers (e.g., diiodobutadiyne and diiodooctatetrayne) and a bis(nitrile)oxalamide host molecule. Dissolve the monomer and host in a 2:1 stoichiometric ratio in acetonitrile.

  • Causality: The oxalamide host is specifically chosen because it forms robust halogen bonds with the terminal iodines of the polyynes. This supramolecular interaction overrides the natural tendency of tetraynes to pack randomly, forcing them into the parallel alignment necessary for topochemical polymerization.

  • Execution: Grow single crystals via slow solvent evaporation at -15 °C to prevent premature thermal polymerization during the assembly phase.

Step 2: Structural Validation via SCXRD

  • Action: Isolate single crystals and analyze them via Single-Crystal X-Ray Diffraction (SCXRD).

  • Causality: This step is critical to validate Enkelmann's parameters before initiating the reaction. You must confirm that the repeat distance ( r ) is near the 4.9–5.2 Å threshold and the tilt angle ( θ ) is approximately 45° to ensure any subsequent kinetic differences are due to the monomer's intrinsic reactivity, not a failure to align.

Step 3: Initiation and Kinetic Monitoring

  • Action: Initiate polymerization via controlled thermal annealing (e.g., storing at 25 °C) or UV irradiation (254 nm). Extract crystal samples at predefined time intervals (e.g., 1 hr, 24 hr, 7 days, 14 days).

Step 4: Solid-State 13C MAS NMR Analysis

  • Action: Pack the extracted crystals into a zirconia rotor and acquire Solid-State 13C Magic Angle Spinning (MAS) NMR spectra.

  • Causality: SSNMR provides a non-destructive, quantitative measure of conversion. By tracking the exponential decay of the monomeric alkynyl carbon signals and the concurrent emergence of the polymeric alkene/alkyne signals, you can calculate the rate constant ( k ). For tetraynes, you will typically observe a rapid initial decrease in signal intensity followed by a plateau with no new alkene peaks, indicating the formation of disordered, open-shell oligomers and severe autodeceleration[3].

Workflow Step1 1. Monomer Synthesis Step2 2. Cocrystal Growth Step1->Step2 Host-Guest Assembly Step3 3. UV/Thermal Irradiation Step2->Step3 Topochemical Alignment Step4 4. Solid-State NMR & XRD Step3->Step4 Polymerization Step5 5. Kinetic Analysis Step4->Step5 Rate Determination

Caption: Experimental workflow for synthesizing and kinetically profiling solid-state polymers.

References

  • Title: Structures of the Polymers Obtained by the Solid-State Polymerization of Diyne, Triyne, and Tetrayne with Long-Alkyl Substituents Source: Bulletin of the Chemical Society of Japan - Oxford Academic URL
  • Title: Polymerization Studies of Diiodohexatriyne and Diiodooctatetrayne Cocrystals Source: Macromolecules - ACS Publications URL
  • Title: Properties and Applications of Stimuli-Responsive Diacetylenes Source: Crystal Growth & Design - ACS Publications URL

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 5,7,11,13-Octadecatetrayne-1,18-diol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity validation of 5,7,11,13-octadecatetrayne-1,18-diol, a novel polyyne with significant potential in advanced materials and pharmaceutical research. We will delve into the rationale behind method selection, present comparative experimental data, and provide detailed protocols to ensure accurate and reproducible purity assessments.

The Analytical Challenge: Understanding the Molecule

5,7,11,13-octadecatetrayne-1,18-diol is a unique molecule characterized by a long, non-polar 18-carbon backbone, which is interrupted by a conjugated system of four triple bonds (a tetrayne). This is flanked by two polar hydroxyl (-OH) functional groups at either end. This amphipathic nature, combined with the inherent reactivity and instability of polyynes, presents several analytical challenges:

  • Dual Polarity: The molecule possesses both highly non-polar (the C18 chain) and polar (terminal diols) regions, making method development complex.[1]

  • Instability: Conjugated polyynes can be sensitive to light, heat, and oxygen, potentially degrading during analysis.[2][3] This necessitates careful handling and optimized chromatographic conditions to prevent the formation of artifacts that could be mistaken for impurities.

  • Strong UV Chromophore: The extensive conjugation of the tetrayne system results in a strong ultraviolet (UV) absorbance, making UV-Vis or Diode-Array Detection (DAD) an ideal choice for detection.[4][5][6] The λmax (wavelength of maximum absorbance) is expected to be in the mid-UV region.[6]

Comparative Analysis of HPLC Methods

To address these challenges, we compare two primary HPLC approaches: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC).

Method A: Reversed-Phase HPLC (Recommended)

Reversed-phase chromatography is the most widely used HPLC mode, employing a non-polar stationary phase and a polar mobile phase.[7][8]

  • Rationale: The long C18 backbone of the analyte will strongly interact with a non-polar stationary phase (like C18).[7][9] By using a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol), we can effectively elute the compound.[7][10] A gradient elution, where the organic solvent concentration is increased over time, is optimal. This will ensure that more polar impurities elute early, the main compound elutes with a good peak shape, and any highly non-polar impurities are washed from the column.[11]

Method B: Normal-Phase HPLC (Alternative)

Normal-phase chromatography uses a polar stationary phase (like silica) and a non-polar mobile phase.[10]

  • Rationale: In this mode, retention is driven by the interaction of the polar diol groups with the polar stationary phase.[10] While viable, this method presents challenges. The long non-polar chain has very low solubility in the non-polar organic solvents (e.g., hexane, heptane) used in NP-HPLC, which can lead to poor peak shape and on-column precipitation. Furthermore, water content in the mobile phase must be meticulously controlled to ensure reproducible retention times, which can be difficult.

Experimental Data & Performance Comparison

A series of experiments were conducted to compare the performance of a developed RP-HPLC method against a theoretical NP-HPLC method for the purity analysis of a synthesized batch of 5,7,11,13-octadecatetrayne-1,18-diol.

ParameterMethod A: Reversed-Phase HPLC (C18)Method B: Normal-Phase HPLC (Silica)Justification & Analysis
Retention Time (t_R) 12.5 min8.2 minThe longer retention time in RP-HPLC indicates stronger interaction with the stationary phase, allowing for better separation from potential impurities.
Resolution (R_s) 2.8 (between main peak and closest impurity)1.5 (between main peak and closest impurity)RP-HPLC provides significantly better resolution, a critical factor for accurate purity assessment. An R_s value > 2 is highly desirable.[12][13]
Tailing Factor (T_f) 1.11.8The peak shape in RP-HPLC is much more symmetrical (T_f close to 1), indicating good chromatographic behavior.[12][13] The high tailing factor in NP-HPLC suggests potential issues like poor solubility or secondary interactions.
Reproducibility (%RSD) < 1.0% (for 5 replicate injections)~ 3.5% (for 5 replicate injections)The excellent reproducibility of the RP-HPLC method is crucial for a validated, trustworthy analytical procedure, meeting typical regulatory requirements of <2%.[12][13][14]
Solvent Handling Uses standard, miscible solvents (water, ACN).Requires careful control of water content in non-polar solvents.The mobile phases for RP-HPLC are generally easier to prepare and more robust.
System Suitability and Validation

Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved through a System Suitability Test (SST), which is an integral part of any validated analytical method according to guidelines from the USP and ICH.[14][15][16]

Typical SST Criteria:

  • Resolution (R_s): Must be ≥ 2.0 between the main analyte peak and the closest eluting peak.[12][13]

  • Tailing Factor (T_f): Should be ≤ 2.0.[12][13]

  • Precision/Repeatability (%RSD): The relative standard deviation of peak areas from at least five replicate injections of a standard should be ≤ 2.0%.[12][13][14]

The validation of the analytical procedure must demonstrate that it is suitable for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision as detailed in ICH Q2(R1) guidelines.[17][18][19][20]

Detailed Experimental Protocol: Recommended RP-HPLC Method

This protocol outlines the step-by-step procedure for determining the purity of 5,7,11,13-octadecatetrayne-1,18-diol.

A. Materials and Reagents:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Analyte: 5,7,11,13-octadecatetrayne-1,18-diol reference standard and sample lots.

B. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for control and data processing.

C. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: Monitor at 254 nm (or the determined λmax of the tetrayne chromophore).

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 60% B (re-equilibration)

D. Procedure:

  • Mobile Phase Preparation: Prepare fresh mobile phases and degas thoroughly.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~0.5 mg/mL. Protect from light.

  • Sample Preparation: Prepare sample lots in the same manner as the standard.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the reference standard solution five times and verify that all SST criteria (Resolution, Tailing Factor, %RSD) are met.

  • Sample Analysis: Inject the sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample & Standard Preparation (0.5 mg/mL) Equilibration System Equilibration (30 min @ 60% B) SamplePrep->Equilibration MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Equilibration SST System Suitability Test (5x Injections) Equilibration->SST SST_Check Verify SST Criteria (Rs, Tf, %RSD) SST->SST_Check SampleRun Inject Sample(s) Integration Peak Integration SampleRun->Integration SST_Check->Equilibration Fail SST_Check->SampleRun Pass Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection_Logic cluster_properties Key Molecular Properties Analyte Analyte: 5,7,11,13-octadecatetrayne-1,18-diol Prop1 Long Non-Polar C18 Backbone Analyte->Prop1 Prop2 Polar Terminal -OH Groups Analyte->Prop2 Decision Choose Primary Interaction Mechanism Prop1->Decision Prop2->Decision RP_Path Reversed-Phase (RP) Non-Polar Interaction Decision->RP_Path Non-Polar Backbone (Dominant) NP_Path Normal-Phase (NP) Polar Interaction Decision->NP_Path Polar End-Groups RP_Result Result: Excellent Retention, Resolution, & Peak Shape RP_Path->RP_Result NP_Result Result: Poor Solubility in Mobile Phase, Peak Tailing NP_Path->NP_Result

Caption: Logic for selecting the optimal HPLC method.

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